molecular formula C6H4Cl2N2O2 B2580059 2-Amino-5,6-dichloropyridine-3-carboxylic acid CAS No. 1368314-01-5

2-Amino-5,6-dichloropyridine-3-carboxylic acid

Cat. No. B2580059
CAS RN: 1368314-01-5
M. Wt: 207.01
InChI Key: LKILTMUAPKMALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5,6-dichloropyridine-3-carboxylic acid is a chemical compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.02 . It is also known by its IUPAC name, 2-amino-5,6-dichloronicotinic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4Cl2N2O2/c7-3-1-2 (6 (11)12)5 (9)10-4 (3)8/h1H, (H2,9,10) (H,11,12) .

Scientific Research Applications

Role in Peptide Studies and Membrane Dynamics

Research on paramagnetic amino acids, such as TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), has provided insights into peptide synthesis and membrane dynamics. Although not directly related to 2-Amino-5,6-dichloropyridine-3-carboxylic acid, TOAC studies are relevant for understanding the application of structurally modified amino acids in analyzing peptide secondary structures and interactions with membranes. EPR spectroscopy and other physical techniques like X-ray crystallography and NMR have been employed to explore peptide-protein and peptide-nucleic acid interactions, highlighting the potential of unusual amino acids in biochemical research (Schreier et al., 2012).

Liquid-Liquid Extraction of Carboxylic Acids

The extraction of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) techniques has been reviewed, focusing on the development of new solvents like ionic liquids. This research is pivotal for recovering carboxylic acids used in bio-based plastics production, suggesting a potential area where this compound could find application, particularly in optimizing solvent systems for efficiency and environmental sustainability (Sprakel & Schuur, 2019).

Insights into Biocatalyst Inhibition

Understanding the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae is essential for bioprocessing and fermentation technologies. Carboxylic acids, including those structurally related to this compound, can affect microbial cell membranes and internal pH, impacting the production of biofuels and chemicals. This knowledge is crucial for developing metabolic engineering strategies to improve microbial tolerance and productivity (Jarboe, Royce, & Liu, 2013).

Antioxidant and Pharmacological Effects of Phenolic Acids

Research on phenolic acids like chlorogenic acid (CGA) has shown significant antioxidant, anti-inflammatory, and neuroprotective effects. These studies provide a framework for exploring the biological activities of related compounds, including this compound, in developing natural food additives or therapeutic agents (Naveed et al., 2018).

Metathesis Reactions in Synthesizing β-Amino Acid Derivatives

The application of metathesis reactions for synthesizing cyclic β-amino acids highlights the versatility of such chemical transformations in drug research. This area could be relevant for the modification or synthesis of compounds like this compound, facilitating the creation of new molecular entities with potential pharmaceutical applications (Kiss et al., 2018).

Safety and Hazards

While handling 2-Amino-5,6-dichloropyridine-3-carboxylic acid, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

properties

IUPAC Name

2-amino-5,6-dichloropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-2(6(11)12)5(9)10-4(3)8/h1H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKILTMUAPKMALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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